molecular formula C29H29N3O6 B4068351 N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4068351
M. Wt: 515.6 g/mol
InChI Key: MYTAANOTELCROK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a benzodioxole moiety, an ethylanilino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and ethylanilino compounds. These intermediates are then subjected to condensation reactions, cyclization, and amide bond formation under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures. The industrial process aims to optimize reaction conditions, minimize waste, and ensure the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Studies may focus on understanding its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a potential therapeutic agent. Researchers may study its pharmacokinetics, pharmacodynamics, and potential therapeutic applications in treating various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential use in catalysis or as a precursor for other industrially relevant compounds may also be explored.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide include other pyrrolidine carboxamides, benzodioxole derivatives, and ethylanilino compounds. Examples of such compounds are:

  • N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O6/c1-2-19-3-6-22(7-4-19)31-27(33)17-36-24-10-8-23(9-11-24)32-16-21(14-28(32)34)29(35)30-15-20-5-12-25-26(13-20)38-18-37-25/h3-13,21H,2,14-18H2,1H3,(H,30,35)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTAANOTELCROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

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